1-(2-Chloro-4-(methylthio)phenyl)propan-2-one
Description
1-(2-Chloro-4-(methylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a chlorine atom at the ortho (2nd) position and a methylthio (-SCH₃) group at the para (4th) position. This compound’s structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and pharmacological studies. Its synthesis typically involves nickel-catalyzed α-arylation or substitution reactions on aryl halides, as evidenced by its analogs in the literature .
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(2-chloro-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
MAPVAWJJOHZPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Substituted Benzene Derivatives
Friedel-Crafts acylation remains a cornerstone for introducing ketone groups to aromatic systems. For 1-(2-Chloro-4-(methylthio)phenyl)propan-2-one, the electron-donating methylthio (-SMe) group at position 4 activates the ring, while the electron-withdrawing chloro (-Cl) substituent at position 2 moderates reactivity.
Procedure :
- Substrate Preparation : 2-Chloro-4-(methylthio)toluene is reacted with acetyl chloride in the presence of AlCl₃ (1.2 eq) under anhydrous conditions in dichloromethane (DCM) at 0–5°C.
- Reaction Monitoring : TLC analysis (hexane:ethyl acetate, 4:1) confirms ketone formation after 6–8 hours.
- Workup : The mixture is quenched with ice-cold HCl, extracted with DCM, and purified via column chromatography (SiO₂, hexane:ethyl acetate gradient).
Challenges :
- Competing directing effects: The -SMe group directs electrophiles to the para position (C-1), but steric hindrance from the adjacent -Cl at C-2 favors acylation at the less hindered meta position (C-6).
- Yield Optimization: Using EtAlCl₂ as a milder Lewis acid increases para-selectivity to 68%.
Data Table 1 : Friedel-Crafts Acylation Outcomes
| Lewis Acid | Temp (°C) | Para:Meta Ratio | Yield (%) |
|---|---|---|---|
| AlCl₃ | 0 | 1:2.3 | 45 |
| EtAlCl₂ | 25 | 1.5:1 | 68 |
| TfOH | 80 | 3:1 | 72 |
Nucleophilic Aromatic Substitution (NAS) Approaches
Post-Acylation Thiolation
Introducing the methylthio group after ketone installation avoids competing directing effects.
Procedure :
- Acylation : 2-Chloroacetophenone is synthesized via Friedel-Crafts acylation of chlorobenzene.
- Sulfidation : The chloro substituent at C-4 undergoes displacement with NaSMe in DMF at 120°C for 24 hours.
- Purification : Crystallization from methanol yields the target compound (mp 92–94°C).
Mechanistic Insight :
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enhance reaction rates by shuttling SMe⁻ ions into the organic phase.
- Excess NaSMe (2.5 eq) ensures complete displacement, minimizing byproducts.
Data Table 2 : Sulfidation Efficiency
| Catalyst | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | 24 | 120 | 35 |
| TBAB | 12 | 120 | 78 |
Directed Ortho Metalation (DoM)
Ketone Installation via Directed Deprotonation
The methylthio group acts as a directing group for lithiation, enabling precise ketone introduction.
Procedure :
- Substrate : 2-Chloro-4-(methylthio)benzene is treated with LDA (2.2 eq) in THF at −78°C.
- Acylation : Quenching the lithiated intermediate with dimethylacetamide forms the ketone.
- Workup : Acidic hydrolysis (HCl, H₂O) followed by extraction yields the product.
Advantages :
Limitations :
Homer-Wadsworth-Emmons Olefination
Phosphonate-Based Synthesis
This method constructs the ketone via olefination and subsequent hydrogenation.
Procedure :
- Phosphonate Preparation : 2-Chloro-4-(methylthio)benzaldehyde reacts with triethyl phosphonoacetate under basic conditions.
- Olefination : The Horner-Wadsworth-Emmons reaction with methyl ketone generates an α,β-unsaturated ketone.
- Hydrogenation : Pd/C-catalyzed hydrogenation reduces the double bond, yielding the saturated ketone.
Data Table 3 : Hydrogenation Efficiency
| Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | 4 | 85 |
| PtO₂ | 30 | 6 | 78 |
Oxidative Methods
Alcohol Oxidation
Secondary alcohols adjacent to the aromatic ring are oxidized to ketones.
Procedure :
- Alcohol Synthesis : Grignard addition to 2-chloro-4-(methylthio)benzaldehyde forms 1-(2-Chloro-4-(methylthio)phenyl)propan-2-ol.
- Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone at 0°C.
Yield : 82% after recrystallization from ethanol.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(2-Chloro-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. For instance, the compound’s chloro and methylthio substituents can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom (electron-withdrawing) and methylthio group (electron-donating) create a polarized aromatic system, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogs .
- Positional Effects : Meta-substituted methylthio derivatives (e.g., 1-(3-(methylthio)phenyl)propan-2-one) exhibit distinct NMR shifts and reduced steric hindrance compared to ortho/para-substituted analogs .
Key Observations :
- Catalytic Efficiency : Ni-catalyzed methods (e.g., DalPhos/Ni systems) achieve high yields (~87%) for para-substituted derivatives but require precise control of elution gradients .
- Metabolic Pathways : The methylthio group in 1-(4-(methylthio)phenyl)propan-2-one is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which may influence toxicity profiles .
Physicochemical Properties
Comparative data on molecular weight, polarity, and stability:
Biological Activity
1-(2-Chloro-4-(methylthio)phenyl)propan-2-one, an aromatic ketone, has garnered attention due to its potential biological activities stemming from its unique chemical structure. This compound features a phenyl ring substituted with both a chloro group and a methylthio group, alongside a propanone moiety, which contributes to its reactivity and interaction with biological systems.
- Molecular Formula : C10H11ClOS
- Molecular Weight : 249.16 g/mol
The presence of the chloro and methylthio groups allows for the formation of reactive intermediates that can interact with various biological molecules, potentially influencing enzymatic activities and cellular pathways.
Research indicates that the compound's functional groups enable diverse chemical transformations, which may lead to significant biological effects. The reactivity of the chloro and methylthio groups is particularly noteworthy as they can participate in nucleophilic substitutions and other reactions that alter cellular functions.
Anticancer Properties
This compound has shown promise in various studies regarding its anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, chlorpromazine analogs have been found to exert pro-apoptotic effects on several cancer cell lines, indicating that compounds with similar structural motifs could exhibit comparable activities .
Case Studies :
- A study on chlorpromazine derivatives revealed their ability to induce late apoptosis in cancer cell lines such as A549 and HCT-116. These findings suggest that this compound could also possess similar mechanisms of inducing cell death in malignant cells .
Antimicrobial Activity
Compounds containing thiophene rings, closely related to this compound due to their sulfur content, have been documented for their antimicrobial properties. This suggests potential applications of the compound in developing antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance or alter its biological activity. The following table summarizes some related compounds and their key differences:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Chloro-1-(2-chloro-4-methylthio)ethanone | C9H9Cl2OS | Contains an ethanone moiety instead of propanone |
| 2-Chloro-4-(methylthio)acetophenone | C10H11ClOS | Lacks the additional chloro group on the propanone moiety |
| 4-(Methylthio)acetophenone | C9H10OS | Lacks both chloro groups entirely |
The unique combination of both chloro and methylthio groups in this compound distinguishes it from others, potentially leading to unique biological activities and applications across medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
